5,7-Dimethoxyflavanone
Overview
Description
5,7-Dimethoxyflavanone is a flavonoid compound that belongs to the class of flavanones. It is characterized by the presence of two methoxy groups attached to the flavanone structure at the 5 and 7 positions. This compound is found in various plants, including Kaempferia parviflora, and has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyflavanone typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone.
Claisen-Schmidt Condensation: The benzaldehyde and acetophenone undergo Claisen-Schmidt condensation in the presence of a base such as sodium hydroxide to form chalcone.
Cyclization: The chalcone is then cyclized using an acid catalyst, such as hydrochloric acid, to form the flavanone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavanones or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavanones and other reduced forms.
Substitution: Various substituted flavanones depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives and is used in studying reaction mechanisms and pathways.
Biology: It exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in research to understand its effects on cellular processes and pathways.
Medicine: Due to its anticancer properties, it is being investigated for potential therapeutic applications in cancer treatment. It also shows promise in treating other diseases such as diabetes and obesity.
Industry: It is used in the development of natural health products and supplements due to its beneficial biological activities
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. .
Comparison with Similar Compounds
5,7-Dimethoxyflavanone can be compared with other similar flavonoid compounds:
5,7-Dihydroxyflavanone: Unlike this compound, this compound has hydroxyl groups at the 5 and 7 positions, which can affect its solubility and reactivity.
5,7,4’-Trimethoxyflavanone: This compound has an additional methoxy group at the 4’ position, which can influence its biological activity and chemical properties.
5-Hydroxy-7-methoxyflavanone: This compound has a hydroxyl group at the 5 position and a methoxy group at the 7 position, making it structurally similar but with different functional groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036-72-2 | |
Record name | 5,7-Dimethoxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavanone, 5,7-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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